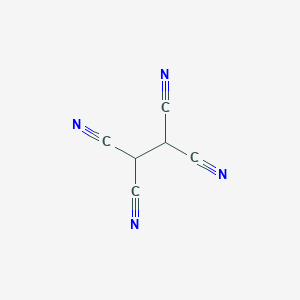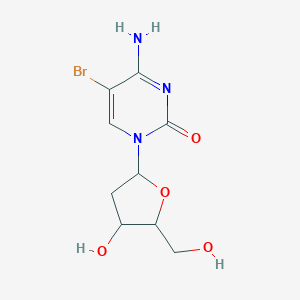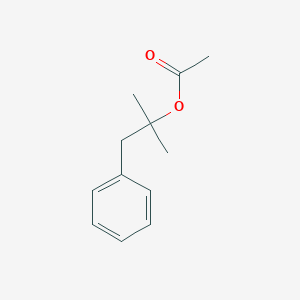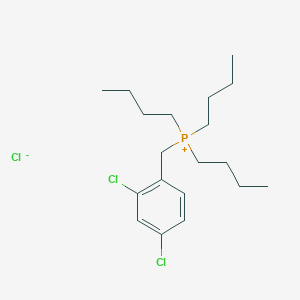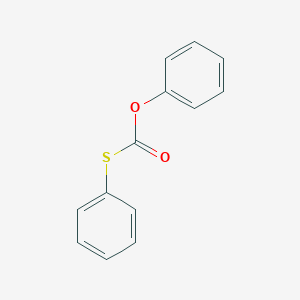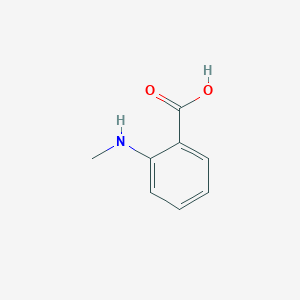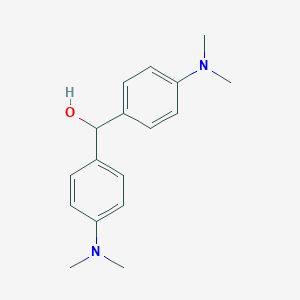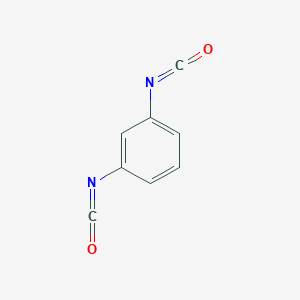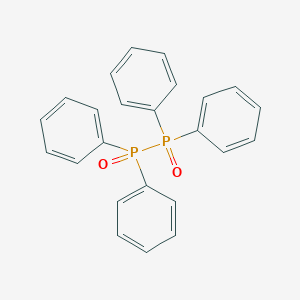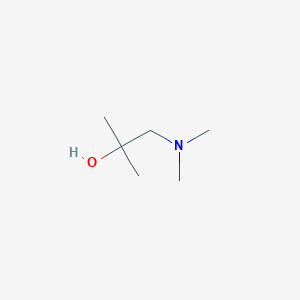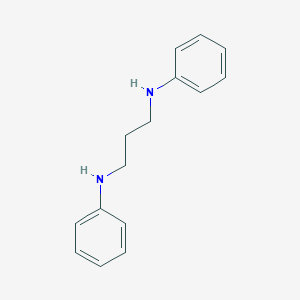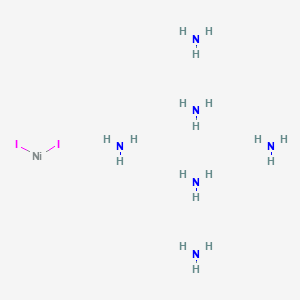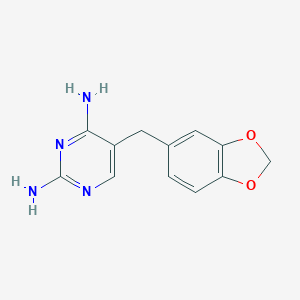
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDD and has a molecular formula of C13H12N4O2.
Scientific Research Applications
PDD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, PDD has shown promising results as a potential anticancer agent. In material science, PDD has been used as a building block for the synthesis of fluorescent polymers. In analytical chemistry, PDD has been used as a fluorescent probe for the detection of metal ions.
Mechanism Of Action
The mechanism of action of PDD is not fully understood. However, studies have shown that PDD inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PDD has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
PDD has been shown to have both biochemical and physiological effects. In biochemical studies, PDD has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In physiological studies, PDD has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using PDD in lab experiments is its high purity and stability. PDD is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PDD in lab experiments is its potential toxicity. PDD has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on PDD. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method of PDD to improve its efficacy and reducing its toxicity. Another direction is to explore its potential applications in material science and analytical chemistry. PDD could be used as a building block for the synthesis of new fluorescent polymers or as a fluorescent probe for the detection of other molecules. Overall, PDD has shown great potential for various research applications and warrants further investigation.
Synthesis Methods
The synthesis of PDD involves the reaction of 5-(1,3-benzodioxol-5-ylmethyl)-2-nitroaniline with hydrazine hydrate in ethanol. The resulting product is then treated with hydrochloric acid to obtain PDD. This synthesis method has been optimized to achieve a high yield of PDD with a purity of over 95%.
properties
CAS RN |
13932-40-6 |
|---|---|
Product Name |
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)- |
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12N4O2/c13-11-8(5-15-12(14)16-11)3-7-1-2-9-10(4-7)18-6-17-9/h1-2,4-5H,3,6H2,(H4,13,14,15,16) |
InChI Key |
YBIRDHJXPIORJB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CN=C(N=C3N)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CN=C(N=C3N)N |
Other CAS RN |
13932-40-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



